![molecular formula C13H16N2O3 B2711665 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol CAS No. 206558-30-7](/img/structure/B2711665.png)

4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

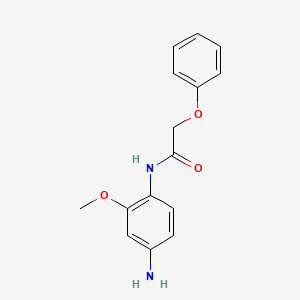

“4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol” is a chemical compound with the molecular weight of 248.28 . It is also known by its IUPAC name "4-[(4-acetyl-1-piperazinyl)carbonyl]phenol" . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)13(18)11-2-4-12(17)5-3-11/h2-5,17H,6-9H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 248.28 .Aplicaciones Científicas De Investigación

Enzymatic Oxidative Polymerization

A study by Kumbul et al. (2015) delved into the enzymatic oxidative polymerization of para-imine functionalized phenol derivatives using horseradish peroxidase. This process involves the synthesis of oligomers with phenolic functions, highlighting a potential route for developing bio-based polymeric materials with specific properties, such as high thermal stability and controlled molecular weight Kumbul et al., 2015.

Catalytic Activities and DNA Binding

El‐Gammal et al. (2021) characterized Schiff base complexes with catalytic, DNA binding, and antibacterial activities. These complexes, derived from phenolic compounds, show promise in various applications, including as models for oxidative enzymes, in antiviral research, and in exploring the structural basis for their biological activities El‐Gammal et al., 2021.

Adsorption Studies

Liu et al. (2010) investigated the adsorption properties of substituted phenols on activated carbon fibers. This research is crucial for understanding how phenolic compounds, including environmental contaminants, interact with adsorbent materials, potentially guiding the development of more effective water treatment technologies Liu et al., 2010.

Antioxidant and Radical Scavenging Activities

Research by Amarnath et al. (2004) highlighted the role of phenolic compounds as potent scavengers of toxic 1,4-dicarbonyl compounds. This study sheds light on the potential therapeutic applications of phenolic compounds in protecting against oxidative stress and related diseases Amarnath et al., 2004.

Synthesis of Functional Materials

Research into the synthesis of novel bifunctional poly-monomer materials, such as those described by Wei Ting et al. (2012), explores the potential of phenolic compounds in creating materials with specific functionalities. These materials have applications in various industries, including electronics and biotechnology Wei Ting et al., 2012.

Environmental and Biodegradation Studies

The degradation of environmental contaminants by microorganisms, as studied by Vallini et al. (2001), provides insight into the potential for using bioremediation techniques to address pollution. This research is vital for developing strategies to mitigate the impact of phenolic compounds on ecosystems Vallini et al., 2001.

Propiedades

IUPAC Name |

1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)13(18)11-2-4-12(17)5-3-11/h2-5,17H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPKQOVNNVTULM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2711583.png)

![3,6-diamino-N-(4-chloro-2,5-dimethoxyphenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711585.png)

![1-methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide](/img/structure/B2711590.png)

![7-(Bromomethyl)-6-oxaspiro[3.5]nonane](/img/structure/B2711597.png)

![N-(3,5-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711602.png)

![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2711603.png)